A3AR Binding Affinity: Direct Comparison with N6-Cycloalkyl Analogs
2-phenyl-amino-N6-endo-norbornyladenine (compound 21) demonstrates a Ki of 37 ± 9 nM at the human A3AR, which is lower (more potent) than the N6-cyclohexyl analog 12 (Ki = 51 ± 17 nM) and the N6-cycloheptyl analog 19 (Ki = 42 ± 10 nM) [1]. The parent compound reversine (2) exhibits substantially weaker affinity with a Ki of 660 nM [1].
| Evidence Dimension | Binding affinity at human A3 adenosine receptor (Ki, nM) |
|---|---|
| Target Compound Data | 37 ± 9 nM (compound 21) |
| Comparator Or Baseline | Compound 12: 51 ± 17 nM; Compound 19: 42 ± 10 nM; Reversine (2): 660 nM |
| Quantified Difference | Compound 21 is 1.4-fold more potent than compound 12, 1.1-fold more potent than compound 19, and 17.8-fold more potent than reversine |
| Conditions | Radioligand binding using [125I]AB-MECA at human A3AR stably expressed in CHO cells, n = 3 |
Why This Matters
For experiments requiring maximal A3AR occupancy at the lowest compound concentration, compound 21 offers a measurable potency advantage over the nearest structural analogs, enabling lower working concentrations and reduced off-target exposure.
- [1] Perreira M, Jiang JK, Klutz AM, Gao ZG, Shainberg A, Lu C, Thomas CJ, Jacobson KA. 'Reversine' and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. J Med Chem. 2005 Jul 28;48(15):4910-8. doi: 10.1021/jm050221l. PMID: 16033270; PMCID: PMC3474371. Table 3. View Source
